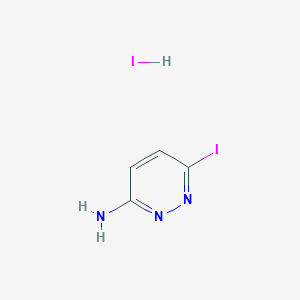

6-Iodopyridazin-3-amine hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

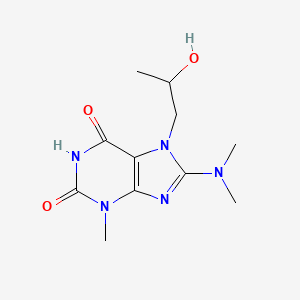

6-Iodopyridazin-3-amine hydroiodide is a chemical compound with the molecular formula C4H5I2N3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring with an iodine atom at the 6th position and an amine group at the 3rd position .Physical and Chemical Properties Analysis

This compound has a molecular weight of 348.91 . It is a solid with a pale yellow color . It has a predicted boiling point of 399.6±27.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium‐catalyzed Aminocarbonylation

This study outlines the highly selective palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine with various primary and secondary amines, including amino acid esters. The process yields 3,6-diamides, with a notable selectivity that prevents the formation of 2-ketoamides, potentially due to the proximity of the nitrogen in the aromatic ring to the iodo substituent. This selectivity in aminocarbonylation is significant for the targeted synthesis of pyridazine derivatives (Szőke et al., 2016).

Amine Exchange Reactions of 3-tert-Butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine Hydroiodide with Amino Acids

This research investigates the amine exchange reactions of 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide with amino acids like glycine and β-alanine. The study provides insights into the formation of certain ion associates in aqueous or aqueous alcoholic solutions and the extractability of these compounds from the reaction mixture. This work offers insights into the chemistry of amine exchange reactions and their potential applications in various fields (Min’yan’ et al., 2010).

Efficient Palladium-catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines

This study presents an efficient method for amination and alkylation of 3-iodo-6-arylpyridazines using palladium-catalyzed cross-coupling reactions. This approach provides access to a diverse series of pharmacologically relevant pyridazine derivatives, highlighting the versatility and potential of 3-iodo-6-arylpyridazines in synthesizing compounds with potential biological activities (Parrot et al., 2002).

Safety and Hazards

The safety data sheet for 6-Iodopyridazin-3-amine hydroiodide indicates that it is a hazardous substance. It has hazard statements H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation and respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-iodopyridazin-3-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3.HI/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFVJLIKJSYVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)I.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)